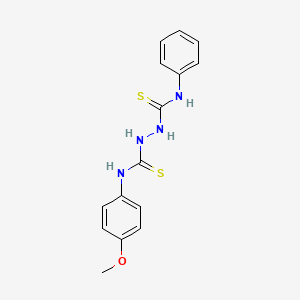

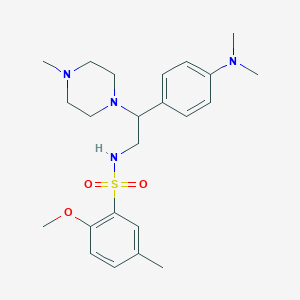

Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

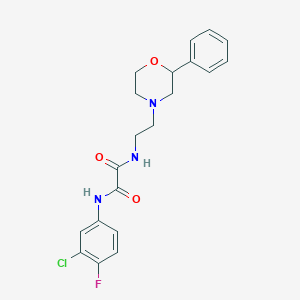

“Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a group of organic compounds that contain a benzene ring fused to a thiazole ring. They are known for their wide range of biological activities and are often used in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The initial step often involves the acetylation of 2-amino benzothiazole derivatives .Molecular Structure Analysis

The molecular structure of “Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate” is characterized by a benzothiazole core with a propan-2-yl group attached to the carboxylate group at the 6-position of the benzothiazole ring . The exact structure can be confirmed through spectral (FT-IR, 1H-NMR, MS) and elemental analysis .Applications De Recherche Scientifique

Anti-Bacterial Properties

Benzothiazole derivatives have been found to exhibit anti-bacterial properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Anti-Fungal Applications

These compounds also show anti-fungal activities . Changes in the functional group at the 2nd position can induce a significant change in the biological activity of compounds .

Anti-Oxidant Characteristics

Benzothiazole derivatives have been reported to possess anti-oxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Anti-Proliferative Effects

These compounds have shown anti-proliferative effects , which could make them useful in the treatment of various types of cancer.

Anti-Tubercular Compounds

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been reported . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Anti-Inflammatory Analgesic Applications

The prime objective for a study was to develop novel derivatives of benzothiazole and finally screen them against anti-inflammatory analgesic, ulcerogenic, and lipid peroxidation activities .

Anti-Diabetic Applications

Benzothiazole derivatives have also been found to have anti-diabetic properties . This could potentially lead to the development of new treatments for diabetes.

Anti-Malarial Applications

These compounds have shown anti-malarial properties . This suggests that they could be used in the development of new anti-malarial drugs.

Each of these fields represents a unique application of “Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate” and its derivatives. It’s important to note that the effectiveness of this compound in each of these applications can vary depending on the specific derivative and its method of synthesis .

Orientations Futures

Benzothiazole derivatives, such as “Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate”, have shown promising biological activities, making them potential candidates for the development of new therapeutics . Future research could focus on exploring the biological activities of these compounds further and optimizing their synthetic pathways .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been studied for their anti-tubercular properties . The target of these compounds in tuberculosis treatment is often the DprE1 enzyme .

Biochemical Pathways

Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, in the case of anti-tubercular activity, they may interfere with the synthesis of cell wall components in Mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives often result in the inhibition of growth or proliferation of the targeted cells or organisms .

Propriétés

IUPAC Name |

propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-6(2)15-10(14)7-3-4-8-9(5-7)16-11(12)13-8/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKTWZARGBVQQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2515708.png)

![7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile](/img/structure/B2515710.png)

![1-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2515716.png)

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)

![methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate](/img/structure/B2515722.png)